molecular formula C8H12N2O B14166760 N-(1-Cyanocyclopentyl)acetamide CAS No. 5009-09-6

N-(1-Cyanocyclopentyl)acetamide

Cat. No.: B14166760
CAS No.: 5009-09-6
M. Wt: 152.19 g/mol
InChI Key: CIKRIBWMWUAUPO-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)acetamide: is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of a cyanocyclopentyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopentyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyclopentanone with potassium cyanide and acetic anhydride. The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-(1-Cyanocyclopentyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The acetamide moiety can interact with enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    N-(1-Cyanocyclopentyl)pentanamide: Similar structure but with a pentanamide group instead of an acetamide group.

    N-(1-Cyanocyclopentyl)butanamide: Similar structure but with a butanamide group.

Uniqueness: N-(1-Cyanocyclopentyl)acetamide is unique due to its specific combination of the cyanocyclopentyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)10-8(6-9)4-2-3-5-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKRIBWMWUAUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198201
Record name Acetamide, N-(1-cyanocyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5009-09-6
Record name Acetamide, N-(1-cyanocyclopentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-cyanocyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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